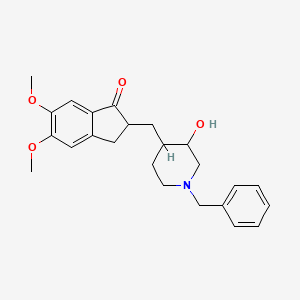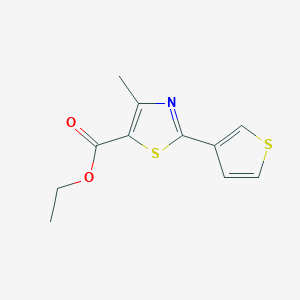
Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains both thiophene and thiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .
Métodos De Preparación
The synthesis of Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell death. The compound’s thiazole ring is known to interact with enzymes and proteins, inhibiting their function and thus exerting its biological effects .
Comparación Con Compuestos Similares
Ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound is also used in pharmaceutical applications but has different functional groups that confer unique properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H11NO2S2 |
|---|---|
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-4-5-15-6-8/h4-6H,3H2,1-2H3 |
Clave InChI |
XSMUZLRBUMVZAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)C2=CSC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
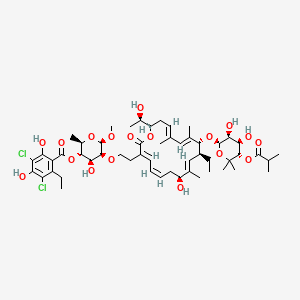
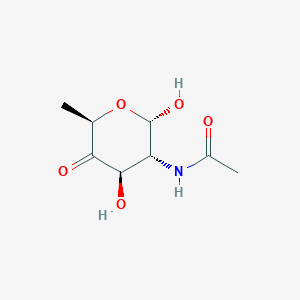
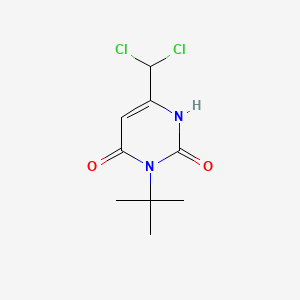
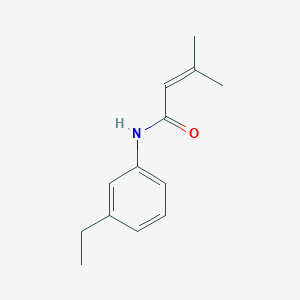
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

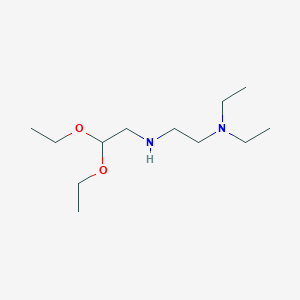
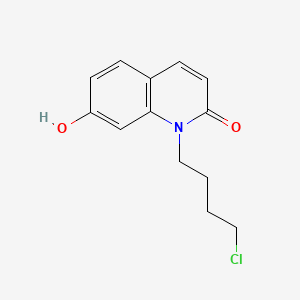
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)

